Incensole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

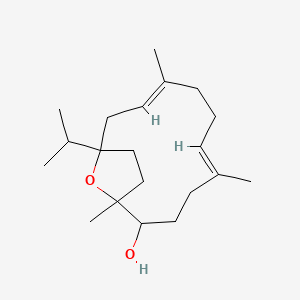

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(5E,9E)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |

InChI |

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+ |

InChI Key |

SSBZLMMXFQMHDP-WPNGSOMFSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC2(CCC(O2)(C(CC1)O)C)C(C)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

Synonyms |

incensol |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Incensole Diterpene Structure, Properties, and Isolation

Executive Summary

Incensole (C₂₀H₃₄O₂) is a macrocyclic cembrane diterpenoid and a primary biomarker of Boswellia species (Frankincense). Unlike the acidic triterpenes (boswellic acids) often associated with Boswellia, this compound and its acetate ester (this compound Acetate, IA) are neutral diterpenes that readily cross the blood-brain barrier.

This guide details the structural characterization, chemical reactivity, and pharmacological mechanisms of this compound. It provides a validated protocol for the isolation of this compound from Boswellia resin and elucidates its dual mechanism as a TRPV3 agonist and NF-κB inhibitor, positioning it as a scaffold for novel anxiolytic and anti-inflammatory therapeutics.

Structural Characterization

This compound is characterized by a 14-membered macrocyclic ring (cembranoid skeleton) containing an isopropyl group, three methyl groups, and an ether bridge forming a tetrahydrofuran ring.

Molecular Specifications

| Property | Data |

| IUPAC Name | (1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |

| Common Name | This compound |

| CAS Number | 22419-74-5 |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.49 g/mol |

| Classification | Cembrane Diterpenoid (Alcohol) |

| Stereochemistry | Natural this compound is typically the (-)-isomer.[1] |

Spectroscopic Signature (¹H NMR)

The following chemical shifts are diagnostic for this compound in CDCl₃. The presence of the carbinol proton at δ 3.18 and the isopropyl doublet at δ 0.90 are key indicators of purity.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Isopropyl Methyls | 0.90 | Doublet (J=6.5 Hz) | 6H | CH(CH ₃)₂ |

| Tertiary Methyl | 1.02 | Singlet | 3H | C-1 Methyl |

| Vinylic Methyls | 1.48, 1.61 | Singlets | 6H | C-5, C-9 Methyls |

| Carbinol Methine | 3.18 | Doublet (J=10 Hz) | 1H | H-2 (CH-OH) |

| Vinylic Protons | 5.06 | Broad Signal | 2H | H-5, H-9 |

Chemical Properties & Reactivity

Physical Properties

-

Appearance: Colorless to pale yellow viscous oil.

-

Solubility: Highly soluble in organic solvents (Chloroform, Ethanol, DMSO, Ethyl Acetate). Sparingly soluble in water.[2]

-

Stability: Stable in ethanolic solution at -20°C for >2 years. Susceptible to oxidation at the C=C double bonds upon prolonged exposure to air/light.

Reactivity Profile

This compound possesses a secondary hydroxyl group and two double bonds, dictating its reactivity:

-

Acetylation (Prodrug Formation): Reaction with acetic anhydride/pyridine yields This compound Acetate (IA) . IA is often considered the "prodrug" form found abundantly in nature and is the primary ligand for TRPV3.

-

Oxidation: Treatment with Jones reagent oxidizes the C-2 alcohol to a ketone, yielding Incensone .

-

Epoxidation: Reaction with m-CPBA targets the double bonds, yielding This compound Oxide .

Figure 1: Chemical interconversion map for this compound and its derivatives.

Extraction & Purification Methodology

Objective: Isolate high-purity this compound from Boswellia papyrifera or Boswellia carterii resin.[3] Note: The resin contains acidic triterpenes (boswellic acids) and neutral diterpenes (this compound/IA). This protocol selectively isolates the neutral fraction.

Protocol Steps

-

Crude Extraction:

-

Pulverize 500g of Boswellia resin (frozen to prevent gumming).

-

Extract with Diethyl Ether or 100% Methanol (3 x 1.5L) under constant stirring for 24 hours at room temperature.

-

Filter to remove insoluble gum. Evaporate solvent in vacuo to yield the Oleo-gum Resin .

-

-

Acid Removal (Neutral Fraction Isolation):

-

Dissolve the residue in Diethyl Ether.

-

Wash the organic layer with 5% aqueous KOH (3x). This converts acidic boswellic acids into water-soluble salts.

-

Collect the organic layer (containing neutral this compound/IA).

-

Wash with brine, dry over anhydrous Na₂SO₄, and evaporate.

-

-

Hydrolysis (Optional but Recommended):

-

Rationale: Natural resin contains a mix of this compound and this compound Acetate. To maximize this compound yield, convert all Acetate to Alcohol.

-

Dissolve the neutral fraction in 1N KOH in Isopropanol .

-

Reflux for 4 hours.

-

Neutralize with 1N HCl, extract with Ethyl Acetate, and dry.

-

-

Chromatographic Purification:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (98:2 to 90:10).

-

Elution: this compound typically elutes after the hydrocarbon terpenes but before more polar components.

-

Validation: Check fractions via TLC (Vanillin-H₂SO₄ stain; this compound appears as a violet/blue spot).

-

Figure 2: Isolation workflow for obtaining neutral this compound from Boswellia resin.

Pharmacological Mechanisms

This compound and its acetate are distinct from cannabinoids and opioids, acting primarily through TRP channels and inflammatory signaling pathways.

TRPV3 Agonism (Psychoactive Pathway)

This compound Acetate (and to a lesser extent this compound) is a potent agonist of the TRPV3 ion channel expressed in the brain (amygdala, hippocampus) and skin.

-

Mechanism: Activation of TRPV3 leads to calcium influx.

-

Effect: In murine models, this signaling induces anxiolytic and antidepressant-like behaviors comparable to diazepam, but without the sedative side effects associated with GABA-A modulation.

NF-κB Inhibition (Anti-Inflammatory Pathway)

This compound inhibits the nuclear factor-kappa B (NF-κB) pathway, a key regulator of cytokine production.

-

Target: It inhibits the phosphorylation of IKK (IκB Kinase), specifically interfering with the TAK/TAB-mediated activation loop.

-

Outcome: Prevents the degradation of IκBα, thereby blocking the nuclear translocation of p65/p50 NF-κB subunits.

Figure 3: Dual mechanism of action: TRPV3 activation (neural) and NF-κB inhibition (immune).

References

-

Moussaieff, A., et al. (2008). "this compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain." FASEB Journal, 22(8), 3024-3034.

-

Moussaieff, A., et al. (2007). "this compound acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation."[4] Molecular Pharmacology, 72(6), 1657-1664.

-

Paul, M., & Jauch, J. (2012). "Efficient preparation of this compound and this compound acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method." Natural Product Communications, 7(3), 283-288.

-

Pollastro, F., et al. (2016). "The Chemical and Biological Profile of this compound and this compound Acetate." Journal of Natural Products, 79(7), 1762–1768.

-

Al-Harrasi, A., et al. (2019).[5] "Distribution of the anti-inflammatory and anti-depressant compounds: this compound and this compound acetate in genus Boswellia." Phytochemistry, 161, 28-40.[5]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS:22419-74-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. research.bangor.ac.uk [research.bangor.ac.uk]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Technical Monograph: TRPV3-Mediated Antidepressive Effects of Incensole Acetate in Murine Models

[2][3][4]

Executive Summary & Mechanistic Rationale

This compound Acetate (IA) represents a novel class of antidepressant agents that bypasses the monoaminergic systems (serotonin/norepinephrine) targeted by SSRIs/SNRIs. Instead, IA functions as a potent agonist of TRPV3 (Transient Receptor Potential Vanilloid 3) channels in the brain.[2][3][4]

The Core Mechanism:

Unlike peripheral TRPV3 channels involved in thermosensation, neuronal TRPV3 channels in the amygdala and hippocampus regulate emotional processing. IA binding induces calcium (

-

HPA Axis Stabilization: Reduction of serum corticosterone levels.

-

Gene Modulation: Upregulation of BDNF (Brain-Derived Neurotrophic Factor) and downregulation of CRF (Corticotropin-Releasing Factor).[1][5]

-

Neural Activation: Specific c-Fos expression in the interpeduncular nucleus and hippocampus.

Visualization: The TRPV3 Signaling Pathway

The following diagram illustrates the causal pathway from IA administration to behavioral phenotype modification.[1][2][3][4]

Caption: Figure 1. Pharmacodynamic cascade of this compound Acetate. IA binding to central TRPV3 channels triggers calcium-dependent gene modulation, ultimately dampening HPA axis hyperactivity.

Experimental Framework

To validate the specific effects of IA, researchers must utilize a "Self-Validating" protocol structure. This involves comparing Wild-Type (WT) mice against TRPV3 Knockout (

Compound Preparation

IA is highly lipophilic. Improper solubilization will lead to erratic bioavailability and high inter-subject variability.

-

Vehicle: Ethanol : Cremophor EL : Saline (1:1:18 ratio).

-

Preparation Protocol:

-

Dissolve pure IA in absolute ethanol.

-

Add Cremophor EL (polyethoxylated castor oil) and vortex for 2 minutes.

-

Slowly add physiological saline (0.9% NaCl) while vortexing to create a stable emulsion.

-

-

Dosage:

Experimental Timeline & Workflow

The following workflow ensures animals are stress-normalized before testing, preventing false positives due to handling stress.

Caption: Figure 2. Experimental workflow for validating IA efficacy. Note the bifurcation for acute (FST) vs. chronic (DSR) testing models.

Behavioral Assays: Protocols & Metrics[7]

The Forced Swim Test (FST)

The FST is the gold standard for screening acute antidepressant effects. IA significantly reduces "immobility time" (a proxy for behavioral despair).[1][7]

Protocol:

-

Apparatus: Glass cylinder (25 cm high, 10 cm diameter) filled with 10 cm of water at 23-25°C.

-

Pre-Test: None (for mice); a single session is sufficient.

-

Trial: Place mouse in water for 6 minutes.

-

Scoring: Record activity during the last 4 minutes only.

Validation Check: If

Dominant-Submissive Relationship (DSR) Test

Used for chronic antidepressant screening.[1][5][6] Submissive mice (sensitive to stress) are treated with IA.[1][5][6]

Protocol:

Data Interpretation & Reference Values

The following table summarizes expected quantitative outcomes based on seminal studies (Moussaieff et al.).

| Metric | Group | Vehicle Control | This compound Acetate (10-50 mg/kg) | Effect Size |

| FST Immobility (sec) | Wild-Type (WT) | 160 ± 15 | 90 ± 12 | ~44% Reduction |

| FST Immobility (sec) | 155 ± 18 | 150 ± 20 | No Significant Change | |

| Serum Corticosterone (ng/mL) | Stressed WT | 350 ± 40 | 180 ± 30 | ~48% Reduction |

| Hippocampal BDNF mRNA | Stressed WT | 1.0 (Normalized) | 1.5 - 2.2 (Fold Change) | Upregulation |

Note: Data indicates that IA efficacy is comparable to Paroxetine (SSRI) but with a distinct anxiolytic profile lacking sedative side effects.

References

-

Moussaieff, A., et al. (2008). this compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain.[1][3] The FASEB Journal.[3]

-

[Link]

-

-

Moussaieff, A., et al. (2012). this compound acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals.[5] Journal of Psychopharmacology.[1][5][6]

-

[Link]

-

-

Moussaieff, A. & Mechoulam, R. (2009).Boswellia resin: from religious ceremonies to medical uses; a review of in-vitro, in-vivo and clinical trials. Journal of Pharmacy and Pharmacology.

-

[Link]

-

-

Understanding Animal Research.Animal research: antidepressants and the forced swim test.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.huji.ac.il [cris.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Note: Incensole Acetate Solubility and Preparation for Cell Culture

[1][2]

Abstract

Incensole acetate (IA), a macrocyclic diterpenoid isolated from Boswellia species (Frankincense), exhibits potent anti-inflammatory and neuroprotective properties.[1][2] It functions primarily as a specific agonist for the TRPV3 ion channel and an inhibitor of the NF-κB signaling pathway.[1][2] However, its lipophilic nature (CLogP ~5.[1][2]6) and presentation as a viscous neat oil pose significant challenges for reproducible cell culture applications.[1][2] This guide provides a standardized, field-proven protocol for solubilizing IA, preventing precipitation in aqueous media, and dosing cells accurately to ensure experimental validity.[1][2]

Scientific Background & Mechanism

Understanding the physicochemical interaction of IA with cellular targets is critical for experimental design.[1][2]

-

TRPV3 Activation: IA is a specific agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] Upon binding, it induces calcium influx (

), triggering downstream signaling associated with anxiolytic effects and skin homeostasis.[1][2] -

NF-κB Inhibition: IA inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1][2] This blockade suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-1β).[1][2][3]

Pathway Visualization

The following diagram illustrates the dual mechanism of action for this compound Acetate.

Figure 1: Dual signaling pathway of this compound Acetate involving TRPV3 activation and NF-κB suppression.[1][2]

Physicochemical Properties

This compound acetate is supplied as a neat oil , not a powder.[1][2][4] This distinction is vital for accurate stock preparation; weighing the oil is more accurate than volumetric pipetting due to viscosity.[1][2]

| Property | Data | Notes |

| CAS Number | 34701-53-6 | Unique identifier for verification.[1][2][5] |

| Molecular Weight | 348.53 g/mol | Used for Molarity calculations.[1][2] |

| Formula | Diterpenoid structure.[1][2][4] | |

| Physical State | Neat Oil | Viscous, pale yellow to colorless.[1][2] |

| Solubility (DMSO) | ~25 - 50 mg/mL | Preferred solvent for stock solutions.[1][2] |

| Solubility (Ethanol) | ~25 mg/mL | Alternative, but evaporates faster.[1][2] |

| Solubility (Water) | Insoluble | Do not add directly to media.[1][2] |

| Stability | Protect from light and moisture.[1][2][6] |

Protocol: Stock Solution Preparation

Objective: Prepare a 50 mM Master Stock Solution in DMSO.

Materials Required[1][2][5][6][7][8][9]

Step-by-Step Procedure

-

Equilibration: Allow the IA vial to reach room temperature to reduce viscosity.

-

Weighing (Gravimetric Method):

-

Calculation:

-

Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1][2] The oil should dissolve completely to form a clear solution.[1][2]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C .

Protocol: Cell Culture Treatment

Challenge: IA is highly lipophilic.[1][2] Direct addition of high-concentration stock to cell media often causes microprecipitation, leading to "false" toxicity or inactivity.[1][2] Solution: Use a "step-down" serial dilution method.

Dilution Workflow

Target: 50 µM Final Concentration (0.1% DMSO).

Figure 2: Serial dilution strategy to prevent precipitation and minimize DMSO shock.

Dosing Procedure[1][2][5]

-

Preparation: Thaw the 50 mM DMSO stock at 37°C until clear. Vortex.

-

Intermediate Dilution (10x):

-

Final Dilution (1x):

-

Vehicle Control: Prepare a control using DMSO alone, following the exact same dilution steps (Final DMSO: 0.1%).

Recommended Concentration Ranges

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Stock concentration too high or added too quickly.[1][2] | Use the intermediate dilution step (Figure 2).[1][2] Vortex media while adding the drug.[1][2] |

| Cytotoxicity | DMSO concentration > 0.5% or IA overdose.[1][2] | Keep final DMSO < 0.1%.[1][2] Verify concentration; IA is potent >100 µM. |

| Inconsistent Results | Adsorption to plastics.[1][2] | IA is lipophilic.[1][2] Use glass tubes for intermediate dilutions if possible, or low-binding plasticware.[1][2] |

| Viscous Stock | Cold DMSO. | Ensure DMSO is at Room Temp (RT) or 37°C before pipetting.[1][2] |

References

-

Moussaieff, A., et al. (2008).[1][2] this compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain.[1][2] FASEB Journal, 22(8), 3024–3034.[1][2]

-

Moussaieff, A., et al. (2007).[1][2] this compound acetate: a novel neuroprotective agent isolated from Boswellia carterii.[1][2] Journal of Cerebral Blood Flow & Metabolism, 28(7), 1341–1352.[1][2]

-

Cayman Chemical. (2023).[1][2][4] this compound Acetate Product Information & Solubility Data.

-

Pollastro, F., et al. (2016).[1][2][3][9] Neuroactive and Anti-inflammatory Frankincense Cembranes: A Structure–Activity Study. Journal of Natural Products, 79(7), 1762–1768.[1][2][9] [1][2]

-

Selleck Chemicals. (2023).[1][2] this compound Acetate Protocol and Chemical Properties.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound acetate: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound acetate | Natural product | TRPV3 agonist | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Incensol Acetate - LKT Labs [bioscience.co.uk]

- 9. Incensol Acetate - LKT Labs [lktlabs.com]

Application Note & Protocol: A Streamlined Approach to the Synthesis of Incensole Acetate from Crude Frankincense Extract

Abstract

Incensole acetate, a cembranoid diterpene found in the resin of Boswellia species, has garnered significant scientific interest for its potent anti-inflammatory and psychoactive properties.[1][2] Its mechanism of action, which includes the inhibition of the NF-κB pathway and activation of TRPV3 channels, presents a compelling case for its exploration in drug development for inflammatory diseases and neurological disorders.[2][3][4] This guide provides a comprehensive, field-proven methodology for the efficient extraction of its precursor, this compound, from crude frankincense resin (Boswellia papyrifera) and its subsequent chemical synthesis into high-purity this compound acetate. The protocols herein are designed for scalability and reproducibility, offering a self-validating system from raw material to the final, characterized compound.

Introduction: The Therapeutic Potential of this compound Acetate

Frankincense, the aromatic resin of the Boswellia tree, has been a cornerstone of traditional medicine for millennia. Modern analytical techniques have allowed for the isolation and characterization of its bioactive components, moving beyond traditional use to evidence-based pharmacological application. Among these components, this compound and its derivative, this compound acetate, are of particular importance.

This compound acetate has been identified as a novel inhibitor of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation.[2] This mechanism underpins its observed anti-inflammatory effects in preclinical models.[5][6] Furthermore, studies have revealed its psychoactive properties, eliciting anxiolytic and antidepressant-like effects in mice through the activation of Transient Receptor Potential Vanilloid 3 (TRPV3) channels in the brain.[1][3][7] This dual activity makes this compound acetate a high-value target for therapeutic development. This document presents a robust workflow for its semi-synthesis, starting from the crude resin of Boswellia papyrifera, a species known to be a rich source of the required precursors.[1][8][9]

Strategic Overview: The Path from Resin to Pure Compound

The conversion of crude frankincense extract to pure this compound acetate is a multi-stage process. The causality behind this workflow is critical: direct acetylation of a crude extract is inefficient and leads to a complex mixture that is difficult to purify. Therefore, a strategic purification of the precursor, this compound, is the most logical and efficient approach before proceeding to the final synthesis.

Our methodology is broken down into three core phases:

-

Phase 1: Extraction & Fractionation. Isolation of the neutral, diterpene-rich fraction from the crude oleo-gum-resin.

-

Phase 2: Chromatographic Purification. High-resolution separation of this compound from other components within the neutral fraction.

-

Phase 3: Chemical Synthesis. Targeted acetylation of the purified this compound to yield this compound acetate.

Sources

- 1. Efficient preparation of this compound and this compound acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.bangor.ac.uk [research.bangor.ac.uk]

Application Note: A Validated Protocol for Measuring Incensole-Mediated TRPV3 Activation Using a Fluorescent Calcium Imaging Assay

Abstract

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to measure the activation of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel by incensole and its derivatives. We detail a robust, cell-based fluorescent calcium imaging assay using standard laboratory equipment. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility. This guide covers all stages of the workflow, from cell line selection and maintenance to detailed protocols for compound preparation, automated calcium flux measurement, and quantitative data analysis.

Background and Scientific Principles

The TRPV3 Ion Channel

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes, but also found in neurons within the brain.[1] As a member of the thermosensitive TRP channel family, TRPV3 is activated by innocuous heat (thresholds around 31-39°C) and a variety of chemical agonists.[2] Physiologically, TRPV3 plays a crucial role in temperature sensation, pain perception, itching, skin health, and hair growth.[3][4][5] Upon activation, TRPV3 opens its pore, allowing an influx of cations, most notably Calcium (Ca²⁺), into the cell.[2] This influx of Ca²⁺ acts as a critical second messenger, triggering a cascade of downstream cellular events, including the release of inflammatory mediators.[5]

This compound and this compound Acetate: Novel TRPV3 Agonists

This compound and its more studied derivative, this compound acetate, are diterpenoids isolated from the resin of Boswellia species, commonly known as frankincense.[3][6][7] For millennia, this resin has been used in cultural and religious ceremonies, and its extracts have been used in traditional medicine for their anti-inflammatory properties.[6][7][8] While the effects were historically attributed to boswellic acids, recent research has identified this compound acetate as a potent and selective agonist of the TRPV3 channel.[3][9][10] Studies using HEK293 cells recombinantly expressing TRPV3 have shown that this compound acetate induces robust calcium influx with an EC₅₀ of approximately 16 µM.[11] This discovery has linked the therapeutic and psychoactive effects of frankincense to the activation of TRPV3 channels, opening new avenues for research and drug development.[1][10]

Principles of Fluorescent Calcium Imaging

Calcium imaging is a cornerstone technique for studying ion channel and G-protein coupled receptor (GPCR) function. The method relies on cell-permeable fluorescent dyes that exhibit a significant change in fluorescence intensity upon binding to free Ca²⁺.

A common and effective dye for this application is Fluo-4 AM . The "AM" ester moiety renders the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now-impermeable Fluo-4 dye in the cytoplasm. In its Ca²⁺-free state, Fluo-4 exhibits minimal fluorescence. However, upon channel activation and the subsequent rise in intracellular Ca²⁺, the dye binds to the ions, resulting in a dramatic increase in fluorescence emission (approx. 515-525 nm) when excited by light (approx. 490 nm).[12][13][14] This change in fluorescence can be monitored in real-time using a fluorescence microscope or a plate reader, providing a direct readout of channel activity.

Experimental Design and Key Considerations

A well-designed experiment is critical for obtaining reliable and interpretable data. The following considerations are based on field-proven best practices.

Cellular Model Selection

-

Recombinant Expression Systems: For studying the direct interaction between this compound and TRPV3, a heterologous expression system is ideal. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used as they have low endogenous TRP channel expression.[15][16][17] These cells can be transiently or stably transfected with a plasmid encoding the human TRPV3 channel.

-

Self-Validation: It is essential to run parallel experiments on a "mock-transfected" or "parental" cell line (the same cells without the TRPV3 plasmid). These cells should not show a significant response to this compound, proving that the observed calcium influx is specifically mediated by the TRPV3 channel.

Assay Controls: The Key to Trustworthy Data

-

Vehicle Control: this compound acetate is typically dissolved in an organic solvent like DMSO.[18][19] A vehicle control (cells treated with the highest concentration of DMSO used in the experiment) must be included to ensure the solvent itself does not elicit a response.

-

Positive Control Agonist: To validate that the TRPV3 channels are expressed and functional on the day of the experiment, a known TRPV3 agonist should be used. Carvacrol or 2-Aminoethoxydiphenyl borane (2-APB) are common choices.[2][15][20] A robust response to the positive control confirms the integrity of the cellular model.

-

Negative Control (Parental Cells): As mentioned above, testing the compounds on the parental cell line ensures specificity for TRPV3.

The Role of Probenecid

Many cell types, including HEK293 and CHO, actively pump organic anions out of the cytoplasm.[21] This can lead to the gradual leakage of the de-esterified Fluo-4 dye from the cells, resulting in a decreasing baseline fluorescence and reduced signal-to-noise ratio. Probenecid is an inhibitor of these organic anion transporters.[16][22] Including probenecid in the dye loading and assay buffers is a standard practice to improve dye retention and enhance assay quality.[21][22] However, as probenecid can have off-target effects on some channels, it's wise to perform initial validation experiments with and without it to confirm it doesn't alter the response to this compound.[16][21][23]

Visualized Signaling Pathway and Workflow

To clarify the underlying mechanism and the experimental sequence, the following diagrams are provided.

This compound-TRPV3 Signaling Pathway

Caption: this compound acetate activates TRPV3, leading to Ca²⁺ influx and a fluorescent signal.

Calcium Imaging Assay Workflow

Caption: Overview of the experimental workflow from cell seeding to data analysis.

Detailed Materials and Protocols

Reagents and Materials

| Item | Supplier Example | Purpose |

| HEK293 cells (TRPV3-expressing) | In-house/Commercial | Cellular model |

| HEK293 cells (Parental) | ATCC | Negative control |

| DMEM, high glucose | Thermo Fisher Scientific | Cell culture medium |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Medium supplement |

| Penicillin-Streptomycin | Thermo Fisher Scientific | Antibiotic |

| 96-well black, clear-bottom plates | Corning | Assay plates |

| This compound Acetate | Cayman Chemical | Test compound |

| Carvacrol | Sigma-Aldrich | Positive control agonist |

| Fluo-4 AM | Thermo Fisher Scientific | Calcium indicator dye |

| Probenecid, water-soluble | Sigma-Aldrich | Dye retention agent |

| Pluronic™ F-127 | Thermo Fisher Scientific | Dispersing agent for dye |

| Anhydrous DMSO | Sigma-Aldrich | Solvent for compounds |

| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | Assay buffer base |

| HEPES | Sigma-Aldrich | Buffering agent |

Protocol 1: Cell Culture and Plating

Causality: This protocol ensures a healthy, consistent monolayer of cells, which is crucial for uniform dye loading and response. Plating at the correct density prevents overgrowth, which can negatively impact cell health and assay performance.

-

Maintain both TRPV3-expressing and parental HEK293 cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

-

Passage cells every 2-3 days, before they reach 90% confluency.

-

For the assay, harvest cells and perform a cell count.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-50,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24-48 hours at 37°C and 5% CO₂ until cells form a confluent monolayer.[16]

Protocol 2: Compound and Reagent Preparation

Causality: Proper compound handling and buffer preparation are essential for accurate and reproducible pharmacology. Stock solutions in DMSO ensure solubility and stability, while the final assay buffer is formulated to maintain physiological pH and ionic concentrations.

-

This compound Acetate Stock (10 mM): Dissolve this compound acetate in 100% anhydrous DMSO to make a 10 mM stock solution.[18][24] Aliquot and store at -20°C or -80°C for long-term stability.[18][24]

-

Assay Buffer (HBSS + HEPES): Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. Adjust pH to 7.3-7.4. This will be the base for all assay reagents.[15]

-

Probenecid Stock (250 mM): Prepare a 250 mM stock of water-soluble probenecid in Assay Buffer or water.[16]

-

Dye Loading Solution (2X):

-

For 10 mL of solution: Start with ~9.5 mL of Assay Buffer.

-

Add 100 µL of 250 mM Probenecid stock (final concentration 2.5 mM).

-

Vortex a stock vial of Fluo-4 AM (typically 1 mM in DMSO). Add 20 µL to the buffer (final concentration 2 µM).

-

To aid in dye dispersal, add an equal volume of 20% Pluronic F-127 solution (20 µL).

-

Vortex thoroughly. This solution must be prepared fresh and protected from light.[12][13]

-

-

Compound Plate: Perform serial dilutions of the this compound acetate stock solution in Assay Buffer to create a range of concentrations for generating a dose-response curve (e.g., 100 µM down to 10 nM). Prepare these at 2X the final desired concentration. Also prepare 2X solutions of the vehicle (DMSO) and positive control (e.g., 200 µM Carvacrol).

Protocol 3: Calcium Imaging Assay

Causality: This protocol is optimized for efficient dye loading and real-time kinetic measurement. The incubation steps allow for dye uptake and de-esterification. The wash step removes extracellular dye that would otherwise create high background fluorescence. The kinetic read allows for the capture of the entire response profile, from baseline to peak and subsequent decay.

-

Remove Culture Medium: Gently aspirate the culture medium from the 96-well cell plate.

-

Load Dye: Add 100 µL of the 2X Dye Loading Solution to each well.

-

Incubate: Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[14][25]

-

Wash: Gently aspirate the loading solution. Wash each well once with 100 µL of Assay Buffer (containing 1.25 mM Probenecid).

-

Final Volume: After the wash, add 100 µL of Assay Buffer (containing 1.25 mM Probenecid) to each well.

-

Set up Plate Reader: Configure the fluorescence plate reader (e.g., FlexStation, FLIPR) to excite at ~490 nm and read emission at ~525 nm. Set up a kinetic read protocol:

-

Read fluorescence every 1-2 seconds.

-

Establish a stable baseline for 15-30 seconds.

-

Program the instrument to automatically add 100 µL from the compound plate to the cell plate.

-

Continue reading the fluorescence for at least 90-120 seconds post-addition.[15]

-

-

Run Assay: Place both the cell plate and the compound plate into the instrument and begin the automated protocol.

Data Analysis and Interpretation

Normalization of Kinetic Data

Raw fluorescence values (F) can vary from well to well due to differences in cell number and dye loading. To account for this, data must be normalized as the change in fluorescence over the initial baseline (ΔF/F₀).[26][27]

-

Define Baseline (F₀): For each well, calculate the average fluorescence intensity from the first 10-15 seconds of the reading, before the compound was added. This value is F₀.[28][29]

-

Calculate ΔF/F₀: For every time point (t) in the kinetic read, calculate the normalized response using the formula: Response(t) = (F(t) - F₀) / F₀ This expresses the fluorescence as a ratio of the change over baseline.[26]

Quantifying the Response

From the normalized kinetic trace, a single value representing the magnitude of the response is extracted. Common metrics include:

-

Peak Response: The maximum ΔF/F₀ value achieved after compound addition.

-

Area Under the Curve (AUC): The integral of the ΔF/F₀ curve over a defined time window post-addition.

Generating Dose-Response Curves

-

Plot Data: Plot the response metric (e.g., Peak ΔF/F₀) on the Y-axis against the logarithm of the this compound acetate concentration on the X-axis.

-

Fit Curve: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit a sigmoidal dose-response curve to the data.

-

Determine EC₅₀: From the curve fit, calculate the EC₅₀ (Half Maximal Effective Concentration). This is the concentration of this compound acetate that produces 50% of the maximum possible response and is the standard measure of agonist potency.

Expected Results and Troubleshooting

| Observation | Potential Cause | Solution |

| No response to any compound, including positive control | Cells are unhealthy or not expressing functional TRPV3. | Check cell health and morphology. Verify TRPV3 expression via Western Blot or qPCR. Use a new vial of cells. |

| Response in parental cells | Off-target effect of the compound. | The compound is not specific for TRPV3. This is a valid negative result. |

| High well-to-well variability | Uneven cell seeding; inconsistent dye loading/washing. | Optimize cell seeding protocol. Use automated liquid handlers for washing and additions if available. |

| High background fluorescence / Low signal-to-noise | Incomplete removal of extracellular dye; dye leakage. | Ensure wash steps are performed carefully. Confirm probenecid is used in the assay buffer.[30] |

Conclusion

This application note provides a validated, step-by-step methodology for quantifying the activation of the TRPV3 ion channel by this compound acetate. By incorporating the appropriate controls and understanding the rationale behind each step, researchers can generate high-quality, reproducible data suitable for pharmacological profiling and drug discovery efforts. This assay serves as a critical tool for exploring the therapeutic potential of Boswellia-derived compounds and understanding the broader biology of the TRPV3 channel.

References

-

Wikipedia. (2023). This compound. Retrieved from [Link]

-

Shein-Foguel, M., et al. (2023). TRPV3 Ion Channel: From Gene to Pharmacology. International Journal of Molecular Sciences. Retrieved from [Link]

-

Moussaieff, A., et al. (2008). This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. The FASEB Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the screening protocol. HEK-293 cells.... Retrieved from [Link]

-

Creative Biolabs. (2024). What are TRPV3 antagonists and how do they work?. Retrieved from [Link]

-

MDPI. (2023). TRPV3 Ion Channel: From Gene to Pharmacology. Retrieved from [Link]

-

Xiong, Q., et al. (2023). TRPV3: Structure, Diseases and Modulators. Molecules. Retrieved from [Link]

-

Hu, H., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. Retrieved from [Link]

-

Scientifica. (2021). How to compute ΔF/F from calcium imaging data. Retrieved from [Link]

-

PubMed. (2024). TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site. Retrieved from [Link]

-

Siddiqui, M. Z. (2011). Boswellia Serrata, A Potential Antiinflammatory Agent: An Overview. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

MDPI. (2023). Determinants for Activation of the Ion Channel TRPV3 by Weak Acids. Retrieved from [Link]

-

ResearchGate. (2021). How to normalise and analyse the Fluo-4 calcium imaging data.... Retrieved from [Link]

-

Moussaieff, A., et al. (2008). This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. The FASEB Journal. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Improvements in Live Cell Analysis of G Protein Coupled Receptors.... Retrieved from [Link]

-

University of St Andrews. (n.d.). Fluorescent (calcium) image pre-processing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A protocol for detecting elemental calcium signals (Ca2+ puffs).... Retrieved from [Link]

-

ResearchGate. (n.d.). List of potential TRPV3 antagonists identified by initial screening.... Retrieved from [Link]

-

Johns Hopkins University. (2008). This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. Retrieved from [Link]

-

BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Calcium imaging analysis – how far have we come?. Retrieved from [Link]

-

ResearchGate. (2019). Boswellia gum resin and essential oils: Potential health benefits-An evidence based review. Retrieved from [Link]

-

GitHub. (n.d.). niflylab/CalciumImagingAnalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) this compound Acetate, a Novel Anti-Inflammatory Compound.... Retrieved from [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What are TRPV3 antagonists and how do they work? [synapse.patsnap.com]

- 5. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boswellia Serrata, A Potential Antiinflammatory Agent: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. hellobio.com [hellobio.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. content.abcam.com [content.abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Incensol Acetate - LKT Labs [lktlabs.com]

- 20. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]

- 22. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]

- 23. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. assets.fishersci.com [assets.fishersci.com]

- 26. scientifica.uk.com [scientifica.uk.com]

- 27. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Fluorescent image pre-processing [st-andrews.ac.uk]

- 30. bdbiosciences.com [bdbiosciences.com]

Optimizing Incensole Extraction from Boswellia papyrifera: A Guide for Researchers

Abstract

This comprehensive guide provides detailed application notes and protocols for the optimized extraction of incensole from the oleo-gum resin of Boswellia papyrifera. This compound, a bioactive cembranoid diterpene, and its acetylated form, this compound acetate, are of significant interest to the pharmaceutical and research communities for their potential anti-inflammatory and psychoactive properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practical execution of various extraction methodologies. We will explore both conventional and advanced techniques, including Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), providing a comparative analysis to guide the selection of the most appropriate method. Furthermore, this guide furnishes detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), ensuring the accuracy and reproducibility of experimental outcomes.

Introduction: The Significance of this compound and Extraction Challenges

This compound and its precursor, this compound acetate, are characteristic diterpenoids found in the resin of Boswellia papyrifera.[2][3] These compounds have garnered considerable attention for their pharmacological activities, including the inhibition of the NF-κB pathway, which is a key mediator of inflammation.[1] The psychoactive effects of this compound acetate, mediated through the activation of TRPV3 channels in the brain, have also been a subject of recent research.[2]

The primary challenge in working with this compound lies in its efficient extraction from the complex matrix of the frankincense resin. The resin is a mixture of essential oils, polysaccharides, and various terpenoids. The selection of an appropriate extraction method is therefore critical to maximize the yield and purity of this compound while minimizing the co-extraction of undesirable compounds and preventing the degradation of these thermally labile molecules.

This guide will provide the necessary theoretical framework and practical protocols to navigate these challenges, enabling researchers to obtain high-quality this compound for further investigation.

The Chemistry of this compound and Its Acetate

This compound is a cembranoid diterpene, a class of natural products characterized by a 14-membered carbon ring. It is a secondary alcohol, and its acetylated form, this compound acetate, is often found alongside it in the resin. The acetate can be readily converted to this compound through deacetylation. Understanding this relationship is crucial for both extraction and quantification strategies.

Caption: Interconversion of this compound Acetate and this compound.

Comparative Analysis of Extraction Methodologies

The choice of extraction technique significantly impacts the yield, purity, and economic viability of this compound production. Below is a comparative overview of the most relevant methods.

| Method | Principle | Advantages | Disadvantages | Key Optimization Parameters |

| Solvent Extraction | Differential solubility of this compound in organic solvents. | Simple, low initial equipment cost. | Low selectivity, large solvent consumption, potential for thermal degradation with heating. | Solvent polarity, temperature, extraction time, particle size of resin. |

| Supercritical Fluid Extraction (SFE) | Utilizes the solvating properties of a fluid above its critical temperature and pressure (e.g., CO2). | High selectivity, "green" solvent, tunable solvent strength, low extraction temperatures.[1] | High initial equipment cost, requires specialized knowledge. | Pressure, temperature, CO2 flow rate, use of co-solvents (e.g., ethanol). |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer and disrupts the matrix.[4] | Increased yield, shorter extraction time, reduced solvent consumption, suitable for thermolabile compounds.[4] | Potential for localized heating, requires specialized equipment. | Solvent, time, temperature, ultrasonic power and frequency. |

| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and matrix, accelerating extraction. | Very short extraction times, reduced solvent usage, improved yields.[5] | Requires microwave-transparent vessels, potential for localized overheating. | Solvent, time, temperature, microwave power, sample-to-solvent ratio.[6] |

Detailed Extraction Protocols

The following protocols are designed to be a starting point for optimization in your laboratory. It is crucial to perform small-scale trials to determine the optimal conditions for your specific resin material and equipment.

Protocol for Supercritical Fluid Extraction (SFE)

SFE is a highly selective method for obtaining a fraction enriched in this compound and this compound acetate.

Instrumentation: Supercritical Fluid Extractor.

Materials:

-

Boswellia papyrifera resin, ground to a fine powder (e.g., 3-5 mm screen).

-

Food-grade carbon dioxide (CO2).

-

Ethanol (optional co-solvent).

Procedure:

-

Preparation: Load approximately 60 g of the ground resin into the extractor vessel.

-

Initial Essential Oil Fractionation (Optional but Recommended):

-

Set the extraction temperature to 15-25°C and the pressure to 60-70 bar.

-

Use a CO2 flow rate of 50-100 g/kg of resin/min.

-

Extract for 30-120 minutes to remove the more volatile essential oil components. This step enhances the purity of the subsequent this compound fraction.

-

-

This compound Fraction Extraction:

-

Increase the temperature to 30-50°C and the pressure to 200-500 bar.

-

Maintain a CO2 flow rate of 50-100 g/kg of resin/min.

-

For enhanced extraction of the more polar this compound, a co-solvent such as ethanol can be introduced at a low percentage (e.g., 5-10%).

-

Continue the extraction until the yield of the extract diminishes significantly.

-

-

Collection: The extracted this compound-rich fraction is collected from the separator.

-

Post-Extraction: Depressurize the system safely. The collected fraction will be a viscous oil or semi-solid.

Protocol for Ultrasound-Assisted Extraction (UAE)

UAE offers a rapid and efficient alternative to conventional solvent extraction.

Instrumentation: Ultrasonic bath or probe sonicator.

Materials:

-

Boswellia papyrifera resin, ground to a fine powder.

-

Methanol or ethanol (95%).

Procedure:

-

Sample Preparation: Weigh 1 g of the powdered resin and transfer it to a conical flask.

-

Extraction:

-

Add 10 mL of methanol to the flask.

-

Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Sonicate for approximately 45 minutes. Maintain the temperature of the ultrasonic bath at around 45°C.

-

-

Separation: Centrifuge the mixture to pellet the solid resin particles.

-

Collection: Carefully collect the supernatant.

-

Repeated Extraction: To ensure complete extraction, repeat the process two more times with fresh solvent.

-

Pooling and Concentration: Combine the supernatants from all three extractions and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol for Microwave-Assisted Extraction (MAE)

MAE is a powerful technique for rapidly extracting diterpenes.

Instrumentation: Microwave extraction system.

Materials:

-

Boswellia papyrifera resin, ground to a fine powder.

-

Ethanol (95%).

Procedure:

-

Sample Preparation: Place 1 g of the powdered resin into a microwave-safe extraction vessel.

-

Solvent Addition: Add 20 mL of 95% ethanol to the vessel (a 1:20 sample-to-solvent ratio).[6]

-

Extraction Parameters:

-

Extraction: Start the microwave extraction program.

-

Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove the solid resin particles.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound extract.

Quantification of this compound by HPLC-DAD

Accurate quantification of this compound is essential for assessing the efficiency of the extraction process and for standardizing the final product.

Caption: Workflow for the Quantification of this compound.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).

Materials and Reagents:

-

This compound analytical standard.

-

HPLC-grade methanol.

-

HPLC-grade water.

-

Formic acid (optional, for mobile phase modification).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is typically used. A starting point could be a gradient from 60% methanol in water to 100% methanol over 20-30 minutes. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation: For rigorous scientific work, the HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[6][8]

Biosynthesis of this compound

This compound, as a diterpene, is synthesized in Boswellia species via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[9][10] A specific diterpene synthase then catalyzes the cyclization of GGPP to form the characteristic cembranoid skeleton of this compound.

Caption: Simplified Biosynthetic Pathway of this compound.

Conclusion

The optimization of this compound extraction from Boswellia papyrifera is a multifaceted process that requires a thorough understanding of the chemistry of the target molecule and the principles of various extraction techniques. This guide has provided a comprehensive overview of SFE, UAE, and MAE, along with detailed protocols to serve as a foundation for further research and development. The selection of the optimal method will depend on the specific goals of the researcher, considering factors such as desired yield and purity, available equipment, and scalability. The provided HPLC-DAD method offers a robust tool for the accurate quantification of this compound, which is indispensable for the validation of extraction efficiency and the standardization of extracts for pharmacological studies.

References

-

Estimation of boswellic acids in herbal formulations containing Boswellia serrata extract and comprehensive characterization of secondary metabolites using UPLC-Q-Tof-MSe. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

-

Microwave-Assisted Extraction of Phenolics from Hibiscus sabdariffa Flowers: Method Development and Validation. (2020). MDPI. Retrieved February 4, 2026, from [Link]

-

Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo. (2023). MDPI. Retrieved February 4, 2026, from [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link].

- Moussaieff, A., et al. (2007). This compound acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation. Molecular Pharmacology, 72(6), 1657-1664.

-

Extraction of Essential Oil of Frankincense (Boswellia serrata) using Microwave-Assisted Hydrodistillation. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]

-

This compound - Molecule of the Month. (n.d.). University of Bristol. Retrieved February 4, 2026, from [Link]

-

Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). MDPI. Retrieved February 4, 2026, from [Link]

-

Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

-

The essential oil of Boswellia species is extracted by the conventional method of hydrodistillation (HD). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

- Paul, M., & Jauch, J. (2012). Efficient preparation of this compound and this compound acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method.

- Moussaieff, A., et al. (2008). This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. The FASEB Journal, 22(8), 3024-3034.

-

The biosynthesis pathway of geranyl (GPP) and farnesyl pyrophosphate (FPP) via the coupling of isoprene units. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

-

The Origin of Geranylgeraniol and Farnesol. (2022). Encyclopedia MDPI. Retrieved February 4, 2026, from [Link]

-

Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Validation parameters of the HPLC-DAD method. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Comparison of MAE and UAE for recovery yields of bioactive compounds... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers. (2019). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

-

Extraction of Natural Products V : (Ultrasound Assisted Extraction). (2022, October 12). YouTube. Retrieved February 4, 2026, from [Link]

Sources

- 1. This compound acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient preparation of this compound and this compound acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 9. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

Topic: Optimized Vehicle Formulation for Intraperitoneal Administration of Incensole Acetate

An Application Note for Drug Development Professionals

Executive Summary: Overcoming the Delivery Challenge of a Potent Bioactive Diterpene

Incensole acetate, a key bioactive compound derived from Boswellia resin, demonstrates significant therapeutic potential as an anti-inflammatory and psychoactive agent, primarily through its mechanisms involving NF-κB inhibition and TRPV3 channel activation.[1][2][3][4][5] However, its pronounced lipophilicity and consequent poor aqueous solubility create a substantial barrier to effective in vivo administration, particularly for systemic delivery via intraperitoneal (IP) injection.[6][7][8] An improperly formulated vehicle can lead to drug precipitation, poor bioavailability, localized irritation, and ultimately, unreliable and irreproducible experimental outcomes.

This guide provides a robust, scientifically-grounded protocol for the preparation of a stable, biocompatible, and effective vehicle for the IP delivery of this compound acetate. We detail the causal logic behind the selection of a multi-component solvent system, provide a validated, step-by-step methodology, and outline critical quality control and troubleshooting measures to ensure the integrity of preclinical research.

Foundational Rationale: The Logic of a Ternary Vehicle System

The administration of a highly lipophilic compound via the IP route—a method favored for its large absorptive surface area and rapid entry into systemic circulation—necessitates a vehicle that can maintain the drug in a soluble state within a physiologically compatible medium.[9][10] A single solvent is rarely sufficient. Therefore, a multi-component system is the standard approach, designed to meet the following criteria:

-

Maximizing Solubilization: Utilizing a potent primary organic solvent to initially dissolve the compound.

-

Ensuring Biocompatibility: Employing co-solvents and diluents to minimize the concentration of the primary solvent, reducing potential toxicity and irritation.[11][12]

-

Maintaining Stability: Preventing the drug from precipitating out of solution upon dilution with an aqueous phase and upon injection into the aqueous environment of the peritoneal cavity.

Our recommended formulation is a ternary system composed of a primary solvent (DMSO), a co-solvent (PEG 400), and an isotonic diluent (sterile saline), a combination widely used for its efficacy and safety profile.[13]

Optimized Vehicle Formulation and Component Rationale

The following formulation is designed to balance potent solubilizing power with a high degree of biocompatibility. The exact percentages can be fine-tuned based on the final desired concentration of this compound acetate, but this composition serves as an excellent, validated starting point.

Table 1: Recommended Vehicle Composition for this compound Acetate

| Component | Role | Final Conc. (v/v) | Causality and Scientific Justification |

| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 5% - 10% | This compound acetate is highly soluble in DMSO (approx. 25 mg/mL).[6] This step is critical for the initial dissolution of the neat oil. The concentration is kept to a minimum as DMSO can exhibit systemic toxicity at higher doses.[12][13] |

| Polyethylene Glycol 400 (PEG 400) | Co-solvent & Stabilizer | 30% - 40% | PEG 400 is a water-miscible polymer that acts as a "bridging" solvent. It helps keep the lipophilic this compound acetate solubilized as the aqueous diluent is introduced, preventing precipitation. It is generally well-tolerated in vivo.[12] |

| Sterile Saline (0.9% NaCl) or PBS | Isotonic Diluent | 50% - 65% | This final component brings the formulation to the required injection volume and ensures the solution is isotonic, minimizing osmotic stress and irritation at the injection site.[12] |

Experimental Protocol: Preparation of this compound Acetate Formulation (10 mg/mL)

This protocol provides a detailed methodology for preparing a 10 mg/mL solution. All steps should be performed in a laminar flow hood to maintain sterility.

Required Materials & Equipment

-

This compound Acetate (neat oil, ≥98% purity)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene Glycol 400 (PEG 400), sterile, USP grade

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, polypropylene conical tubes (e.g., 15 mL)

-

Calibrated micropipettes

-

Vortex mixer

-

Water bath sonicator

-

Sterile syringe filters (0.22 µm, PTFE membrane recommended for solvent compatibility)

-

Sterile syringes and needles (25-27g for mice, 23-25g for rats)[14]

Preparation Workflow Diagram

Caption: Step-by-step workflow for the preparation of the this compound acetate vehicle.

Step-by-Step Methodology

-

Initial Solubilization (The Organic Phase):

-

In a sterile 15 mL conical tube, accurately weigh 100 mg of this compound acetate.

-

Add 1 mL of sterile DMSO directly to the this compound acetate.

-

Cap the tube and vortex vigorously for 2-3 minutes. If any particulate matter remains, place the tube in a sonicator water bath for 5-10 minutes until the solution is completely clear. This step is foundational; complete dissolution in the primary solvent is required.

-

-

Addition of Co-Solvent:

-

To the clear DMSO-drug solution, add 4 mL of sterile PEG 400.

-

Vortex thoroughly for at least 1 minute to ensure the PEG 400 is fully integrated. The solution should remain clear.

-

-

Aqueous Dilution (Critical Step):

-

Set the vortex mixer to a high speed.

-

While the tube is actively vortexing, add the 5 mL of sterile saline (or PBS) drop-by-drop . This slow, controlled addition into a turbulent mixture is the most critical step to prevent the lipophilic compound from precipitating as the polarity of the solvent system increases.

-

Once all the saline has been added, continue vortexing for an additional 2 minutes to ensure complete and uniform homogenization.

-

-

Final Sterilization and Storage:

-

Visually inspect the final solution. It must be perfectly clear and free of any visible precipitate.

-

Draw the solution into an appropriately sized sterile syringe.

-

Aseptically attach a 0.22 µm PTFE sterile syringe filter.

-

Filter the solution into a sterile, light-protected vial (e.g., amber glass vial).

-

For immediate use, the solution can be stored at 4°C for up to 24 hours.[6] For long-term storage, aliquot into single-use volumes and store at -20°C. Before administration, thaw to room temperature and vortex briefly.

-

Self-Validating Systems: Quality Control & Best Practices

To ensure the trustworthiness of your experimental results, the following checks and controls are mandatory.

-

Vehicle-Only Control Group: In all experiments, a control group of animals must be injected with the vehicle alone (prepared using the same procedure without this compound acetate).[13] This accounts for any potential behavioral or physiological effects of the solvent mixture itself.

-

Solution Clarity: The final product must be visually clear. Any cloudiness or precipitation indicates a failed formulation, which should be discarded.

-

Pre-Dosing Check: Before each set of injections, visually inspect the solution again for any signs of precipitation that may have occurred during storage or temperature changes.

-

Injection Volume: Adhere to established guidelines for maximum IP injection volumes (e.g., typically <10 mL/kg for rodents).[14]

Troubleshooting Common Formulation Issues

Table 2: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitate forms during saline addition | Aqueous phase added too quickly. | Discard and restart. Ensure saline is added dropwise into a vigorously vortexing solution. |

| Drug concentration exceeds solubility limit for this vehicle. | Prepare a more dilute solution or consider adding a surfactant like Tween 80 (e.g., 5% v/v, adjusting saline volume accordingly).[15] | |

| Solution becomes cloudy upon cooling/storage | The formulation is supersaturated at a lower temperature. | Gently warm the solution to room temperature and vortex/sonicate briefly to redissolve before use. Prepare fresh for each experiment if this persists. |

| Adverse animal reaction (e.g., irritation, lethargy) | High DMSO concentration. | Reduce the DMSO percentage to the lowest effective level (e.g., 5%) and adjust other components. Always run a small pilot study to confirm vehicle tolerance.[16] |

References

-

Moussaieff, A., et al. (2008). This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. The FASEB Journal, 22(8), 3024-3034. [Link]

-

This compound - Wikipedia. Wikipedia.[Link]

-

Lawrence, W. H., & Tuell, J. F. (1970). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Defense Technical Information Center.[Link]

-

Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.[Link]

-

Turner, P. V., et al. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Comparative Medicine, 61(4), 325–334. [Link]

-

Moussaieff, A., et al. (2008). This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. The FASEB Journal, 22(8), 3024–3034. [Link]

-

Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.[Link]

-

Intraperitoneal injection - Wikipedia. Wikipedia.[Link]

-

Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University IACUC.[Link]

-

Schillaci, D., et al. (2015). Efficient Preparation of this compound and this compound Acetate, and Quantification of These Bioactive Diterpenes in Boswellia papyrifera by a RP-DAD-HPLC Method. Planta Medica, 81(12/13), 1161-1166. [Link]

-

Carmo, H., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of Central Nervous System Effects. Pharmaceutics, 10(1), 23. [Link]

-

Moussaieff, A., et al. (2007). This compound acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation. Molecular Pharmacology, 72(6), 1657-1664. [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. biomol.com [biomol.com]

- 8. Incensol Acetate - LKT Labs [lktlabs.com]

- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intraperitoneal injection - Wikipedia [en.wikipedia.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. This compound acetate | Natural product | TRPV3 agonist | TargetMol [targetmol.com]

- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]

Troubleshooting & Optimization

Technical Support Center: Incensole Acetate Stability & Formulation Guide

[1]

Topic: Improving Incensole Acetate Stability in Aqueous Solutions Audience: Researchers, Formulation Scientists, and Drug Development Professionals Version: 2.1 (Current as of 2026)[1]

Executive Summary

This compound acetate (IA) is a macrocyclic cembrenoid diterpene and a primary bioactive constituent of Boswellia resin.[1][2][3][4] While it exhibits potent anti-inflammatory and neuroprotective effects (via NF-κB inhibition and TRPV3 activation), its utility in aqueous environments is severely limited by two factors: poor aqueous solubility (lipophilicity) and chemical instability (ester hydrolysis).[1]

This guide provides technical troubleshooting for stabilizing IA in aqueous media. It moves beyond basic solvent exchange to advanced encapsulation strategies, ensuring reproducible experimental data.

Module 1: Chemical Stability & Degradation Mechanisms

Q1: Why does this compound Acetate degrade so rapidly in my cell culture media?

A: The primary degradation mechanism is hydrolysis of the acetate ester .

this compound acetate contains an ester linkage at the C-2 position.[1] In aqueous environments, particularly those with a pH > 7.0 (common in cell culture media like DMEM or RPMI), hydroxide ions (

-

The Reaction: this compound Acetate (

) + -

The Consequence: this compound (the alcohol form) has distinct pharmacological properties compared to the acetate. Uncontrolled hydrolysis leads to mixed-compound data, compromising assay reproducibility.[1]

-

Critical Threshold: Manufacturer data indicates aqueous solutions (even with co-solvents) should not be stored for more than 24 hours .[1]

Q2: What is the optimal pH for storage?

A: Maintain a slightly acidic pH (pH 5.0–6.0) for stock buffers if possible. Base-catalyzed hydrolysis (saponification) is irreversible and significantly faster than acid-catalyzed hydrolysis.[1]

-

Avoid: Alkaline buffers (Tris-HCl pH 8.0, Carbonate buffers).[1]

-

Preferred: Citrate or Phosphate buffers adjusted to pH 5.5–6.0 for short-term handling.[1]

Figure 1: Mechanism of this compound Acetate hydrolysis.[1] High pH accelerates the transition to the alcohol form (this compound).

Module 2: Solubility & Formulation Protocols

Q3: My IA precipitates when diluted from DMSO into PBS. How do I fix this?

A: Direct dilution often fails because IA acts as a "brick dust" molecule in water. You must use an intermediate surfactant or a carrier system.[1]

Protocol A: The "Ethanol-Tween" Method (For Acute Assays) Use this for short-term (<4 hours) cell assays.[1]

-

Stock: Dissolve IA in Ethanol (EtOH) or DMSO to 25 mg/mL.

-

Surfactant Step: Add Tween-80 to the stock to achieve a 1:1 molar ratio (approx. 10% w/v in the stock).[1]

-

Dilution: Slowly add the Stock/Tween mix to warm (37°C) PBS with vigorous vortexing.

-

Limit: Final EtOH concentration must be <0.1% to avoid cytotoxicity.

-

Result: A kinetic suspension (quasi-stable).[1] Use immediately.

-

Q4: How can I create a stable aqueous stock for long-term studies?

A: You must encapsulate the hydrophobic core.[1] The most robust method for diterpenes is Beta-Cyclodextrin (β-CD) inclusion .[1]

Protocol B: β-Cyclodextrin Inclusion Complex (Self-Validating) This method protects the ester bond from hydrolysis by "hiding" it within the hydrophobic cavity of the cyclodextrin.[1]

Reagents:

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]

Step-by-Step:

-

Phase 1 (Host): Dissolve HP-β-CD in deionized water to create a 40% (w/v) solution.

-

Phase 2 (Guest): Dissolve IA in a minimal volume of Methanol (10 mg/mL).

-

Complexation: Dropwise add the IA-MeOH solution to the HP-β-CD solution while stirring at 600 RPM.

-

Target Ratio: 1:2 (IA : CD) molar ratio ensures full encapsulation.[1]

-

-

Evaporation: Stir open to air for 24 hours at Room Temp (RT) to evaporate the Methanol.

-

Validation (The "Clear" Test):

-

Pass: Solution is optically clear. Filter sterilize (0.22 µm).

-

Fail: Solution is cloudy.[1] Add more HP-β-CD solution and stir for 4 more hours.

-

-

Lyophilization: Freeze-dry the clear solution to obtain a water-soluble white powder stable for months at -20°C.

Q5: I need a vehicle for in vivo injection. What is the standard?

A: For in vivo work, PLGA (Poly(lactic-co-glycolic acid)) nanoparticles are superior to cyclodextrins due to controlled release and protection from plasma esterases.[1]

Protocol C: PLGA Nanoprecipitation